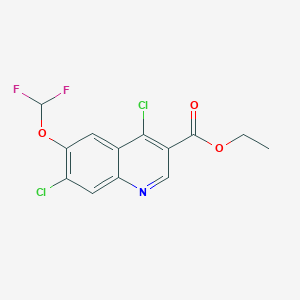

Ethyl 4,7-dichloro-6-(difluoromethoxy)quinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4,7-dichloro-6-(difluoromethoxy)quinoline-3-carboxylate is a fluorinated quinoline derivative with the molecular formula C13H9Cl2F2NO3 and a molecular weight of 336.11 g/mol . This compound is known for its high purity and unique chemical properties, making it a valuable substance in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,7-dichloro-6-(difluoromethoxy)quinoline-3-carboxylate typically involves multiple steps, including halogenation, esterification, and fluorination reactions. One common method involves the reaction of 4,7-dichloroquinoline with ethyl chloroformate in the presence of a base to form the ester intermediate. This intermediate is then subjected to fluorination using difluoromethoxy reagents under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs scalable and efficient methodologies to ensure high yields and purity. Techniques such as flow chemistry and metal-catalyzed reactions are utilized to optimize the synthesis process. The use of green chemistry principles, such as solvent recycling and energy-efficient reactions, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,7-dichloro-6-(difluoromethoxy)quinoline-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, leading to the formation of different quinoline derivatives.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Ester Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution Products: Various substituted quinoline derivatives.

Oxidation Products: Oxidized quinoline compounds.

Reduction Products: Reduced quinoline derivatives.

Hydrolysis Products: Carboxylic acids.

Scientific Research Applications

Ethyl 4,7-dichloro-6-(difluoromethoxy)quinoline-3-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 4,7-dichloro-6-(difluoromethoxy)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may interfere with DNA replication or protein synthesis in microbial cells, resulting in antimicrobial activity .

Comparison with Similar Compounds

Ethyl 4,7-dichloro-6-(difluoromethoxy)quinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

Chloroquine: An antimalarial drug with a similar quinoline structure.

Ciprofloxacin: A fluoroquinolone antibiotic used to treat bacterial infections.

Primaquine: Another antimalarial drug with a quinoline core.

Uniqueness

The presence of both chloro and difluoromethoxy groups in this compound imparts unique chemical properties, such as increased lipophilicity and enhanced biological activity, distinguishing it from other quinoline derivatives .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and properties make it a valuable tool in research and development across multiple fields.

Biological Activity

Ethyl 4,7-dichloro-6-(difluoromethoxy)quinoline-3-carboxylate (CAS No. 1443288-81-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by research findings and case studies.

- Molecular Formula : C13H9Cl2F2NO3

- Molecular Weight : 336.12 g/mol

- CAS Number : 1443288-81-0

Antimicrobial Activity

Research has demonstrated that derivatives of quinoline compounds, including this compound, exhibit significant antimicrobial properties. A study indicated that compounds with similar structures showed promising antibacterial activity against various pathogenic bacteria. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 10.03 to 54.58 µg/mL, suggesting effective antibacterial properties against resistant strains .

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | TBD | Antibacterial |

| Other quinoline derivatives | 10.03 - 54.58 | Variable |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, it has shown cytotoxic effects against several cancer cell lines, including colon carcinoma (HCT-116), colorectal cancer (HT-29), and hepatocellular carcinoma (HepG2). The presence of electron-withdrawing groups like chlorine enhances the cytotoxic activity of such compounds .

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on HCT-116 cells, revealing that it induces apoptosis through modulation of the Bcl-2 family proteins and inhibition of histone deacetylases (HDAC). The IC50 values for the compound were noted to be significantly lower than those for standard chemotherapy agents in some cases .

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | TBD | Apoptosis via Bcl-2 modulation |

| HT-29 | TBD | HDAC inhibition |

| HepG2 | TBD | Induction of cell cycle arrest |

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

- HDAC Inhibition : It inhibits HDAC enzymes, leading to increased acetylation of histones and subsequent transcriptional activation of tumor suppressor genes .

- Antibacterial Action : The structural features contribute to its ability to disrupt bacterial cell wall synthesis or function.

Properties

Molecular Formula |

C13H9Cl2F2NO3 |

|---|---|

Molecular Weight |

336.11 g/mol |

IUPAC Name |

ethyl 4,7-dichloro-6-(difluoromethoxy)quinoline-3-carboxylate |

InChI |

InChI=1S/C13H9Cl2F2NO3/c1-2-20-12(19)7-5-18-9-4-8(14)10(21-13(16)17)3-6(9)11(7)15/h3-5,13H,2H2,1H3 |

InChI Key |

XDTFJYMSTCNHIP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)Cl)OC(F)F)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.